N-(2-Chloro-6-methylphenyl)-2-((2,6-dimethyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide

Catalog No.
S3350906
CAS No.
302961-18-8
M.F
C17H16ClN5OS
M. Wt
373.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Chloro-6-methylphenyl)-2-((2,6-dimethyl-4-pyr...

CAS Number

302961-18-8

Product Name

N-(2-Chloro-6-methylphenyl)-2-((2,6-dimethyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide

Molecular Formula

C17H16ClN5OS

Molecular Weight

373.9 g/mol

InChI

InChI=1S/C17H16ClN5OS/c1-9-5-4-6-12(18)15(9)23-16(24)13-8-19-17(25-13)22-14-7-10(2)20-11(3)21-14/h4-8H,1-3H3,(H,23,24)(H,19,20,21,22)

InChI Key

WFRLFWGASBLYTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=NC(=NC(=C3)C)C

N-(2-Chloro-6-methylphenyl)-2-((2,6-dimethyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide is a synthetic compound primarily recognized as an intermediate in the production of dasatinib, a potent protein tyrosine kinase inhibitor. Dasatinib is used in the treatment of various cancers, particularly chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. The compound has a molecular formula of C16H13Cl2N5OSC_{16}H_{13}Cl_{2}N_{5}OS and a molecular weight of 394.28 g/mol. It appears as a pale yellow solid and is characterized by its complex structure involving multiple heterocycles, specifically thiazole and pyrimidine moieties, which contribute to its biological activity .

Involving N-(2-Chloro-6-methylphenyl)-2-((2,6-dimethyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide are related to its synthesis and transformation into other compounds. The synthesis typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. This reaction highlights the nucleophilic substitution mechanism, where the amino group of the thiazole derivative attacks the electrophilic carbon of the pyrimidine ring .

N-(2-Chloro-6-methylphenyl)-2-((2,6-dimethyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide exhibits significant biological activity as a protein tyrosine kinase inhibitor. It specifically targets several kinases involved in oncogenic signaling pathways, making it valuable in cancer therapy. The compound's ability to inhibit these kinases can lead to reduced tumor growth and improved patient outcomes in oncology . Furthermore, it has been shown to affect various cellular processes, including proliferation and apoptosis in cancer cells.

The synthesis of N-(2-Chloro-6-methylphenyl)-2-((2,6-dimethyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide can be achieved through several methods:

  • Condensation Reaction: This involves the reaction between 4,6-dichloro-2-methylpyrimidine and 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide under controlled conditions to yield the desired compound.
  • Solvent-Assisted Synthesis: Using solvents like dimethyl sulfoxide or acetonitrile can enhance reaction yields and purities.
  • Reflux Conditions: Conducting reactions under reflux can help facilitate the reaction between reactants by providing sufficient energy for bond formation.

These methods ensure that the final product is obtained with high purity suitable for pharmaceutical applications .

N-(2-Chloro-6-methylphenyl)-2-((2,6-dimethyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide is primarily used as an intermediate in the synthesis of dasatinib. Its applications extend beyond pharmaceuticals to include research settings where it serves as a reference compound for studying kinase inhibition mechanisms and developing new cancer therapies. Additionally, due to its structural properties, it may have potential applications in drug design and discovery processes targeting similar pathways .

Interaction studies involving N-(2-Chloro-6-methylphenyl)-2-((2,6-dimethyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide have demonstrated its efficacy in inhibiting various protein kinases. In vitro studies indicate that this compound interacts with key signaling pathways implicated in cancer progression. These studies often utilize liver microsomes from different species to assess metabolic stability and identify potential metabolites that could influence pharmacokinetics and toxicity profiles .

Several compounds share structural similarities with N-(2-Chloro-6-methylphenyl)-2-((2,6-dimethyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide. Here are some notable examples:

Compound NameMolecular FormulaBiological ActivityUnique Features
DasatinibC22H26ClN7O2SProtein kinase inhibitorFirst-line treatment for chronic myeloid leukemia
ImatinibC29H31N7O4SProtein kinase inhibitorSelective for BCR-ABL fusion protein
NilotinibC28H26ClF3N4OProtein kinase inhibitorMore potent against BCR-ABL than imatinib

N-(2-Chloro-6-methylphenyl)-2-((2,6-dimethyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide is unique due to its specific structural modifications that enhance its potency against certain kinases while minimizing off-target effects compared to other inhibitors like imatinib and nilotinib .

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

373.0764090 g/mol

Monoisotopic Mass

373.0764090 g/mol

Heavy Atom Count

25

UNII

N9PH4O199D

Wikipedia

Compound 2 [PMID: 15546730]

Dates

Modify: 2023-07-26

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